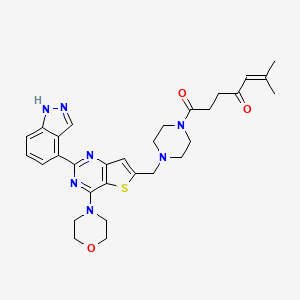
CNX-1351
描述
CNX-1351 是一种有效的磷脂酰肌醇3-激酶α (PI3Kα) 异构体选择性靶向共价抑制剂。 由于其选择性抑制 PI3Kα 的能力,它在癌症治疗方面表现出巨大的潜力,而 PI3Kα 在细胞生长、增殖和存活中起着至关重要的作用 .
作用机制
CNX-1351 通过共价结合到 PI3Kα 活性位点中的半胱氨酸残基发挥作用,从而抑制其激酶活性。这种抑制会破坏 PI3Kα 信号通路,导致癌细胞增殖减少和凋亡增加。 所涉及的分子靶标和通路包括 PI3K/Akt/mTOR 信号轴,该轴对细胞生长和存活至关重要 .
生化分析
Biochemical Properties
CNX-1351 interacts with the PI3Kα enzyme, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly in the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . The nature of this interaction is covalent, meaning this compound forms a chemical bond with PI3Kα, leading to the inhibition of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/Akt signaling pathway, which plays a critical role in cell survival, growth, and proliferation . This compound can also impact gene expression and cellular metabolism, as the PI3K/Akt pathway is involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PI3Kα enzyme, inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to changes in gene expression and cellular metabolism . The binding of this compound to PI3Kα is covalent, which means it forms a stable chemical bond, leading to a long-lasting inhibition of the enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to have a potent antiproliferative effect on PI3Kα-dependent cancer cell lines
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway . This pathway is a part of the cellular response to growth factors and is involved in processes such as cell survival, growth, and proliferation .
准备方法
合成路线和反应条件
CNX-1351 的合成涉及多个步骤,包括形成噻吩并[3,2-d]嘧啶核心,然后引入各种官能团以实现最终结构。关键步骤包括:
噻吩并[3,2-d]嘧啶核心的形成: 这通常是通过涉及噻吩衍生物和合适的含氮前体的环化反应实现的。
官能化: 通过亲核取代反应引入吲唑和吗啉基。
工业生产方法
This compound 的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 这可能包括使用连续流动反应器进行关键步骤,以及采用先进的纯化技术,例如高效液相色谱 (HPLC),以确保最终产品符合严格的质量标准 .
化学反应分析
反应类型
CNX-1351 主要与其靶酶 PI3Kα 发生共价结合反应。 这涉及在化合物和酶活性位点中的特定半胱氨酸残基之间形成共价键 .
常见试剂和条件
参与 this compound 合成的关键试剂包括噻吩衍生物、含氮前体、吲唑、吗啉和哌嗪衍生物。 反应通常在受控条件下进行,例如特定温度和 pH 值,以确保高产率和纯度 .
主要产物
涉及 this compound 的反应的主要产物是最终化合物本身,它是一种高度选择性的 PI3Kα 抑制剂。 其他产物可能包括合成过程中形成的各种中间体 .
科学研究应用
CNX-1351 在多个科学研究领域具有多种应用,特别是在化学、生物学、医学和工业领域:
相似化合物的比较
类似化合物
比米拉西布 (PQR309): 一种泛 PI3K 抑制剂,靶向 PI3K 的多种异构体。
阿尔佩利西布 (BYL719): 一种用于治疗乳腺癌的选择性 PI3Kα 抑制剂。
科普利西布 (BAY 80-6946): 一种对 PI3Kα 和 PI3Kδ 均具有活性的 PI3K 抑制剂.
独特性
CNX-1351 由于其对 PI3Kα 的高选择性而具有独特性,这可以最大限度地减少脱靶效应并增强其治疗潜力。 与泛 PI3K 抑制剂不同,this compound 特异性靶向 PI3Kα 异构体,减少了与抑制其他 PI3K 异构体相关的副作用的可能性 .
属性
IUPAC Name |
1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUPKDFXMWRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?
A: this compound achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that this compound specifically inhibits PI3Kα while sparing other isoforms. []
Q2: How does the covalent binding of this compound impact its activity in biological systems?
A: The covalent nature of the interaction between this compound and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes this compound from reversible inhibitors and underscores its potential for therapeutic applications.
Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?
A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by this compound, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


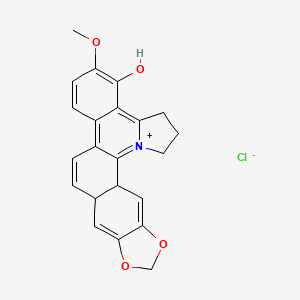
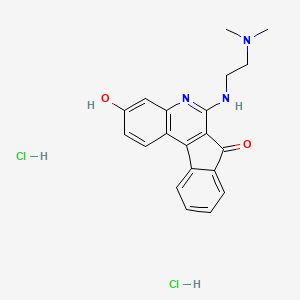

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)
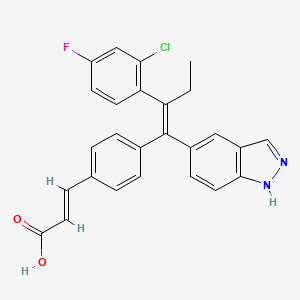
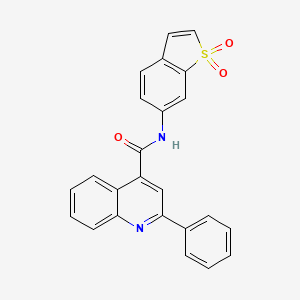
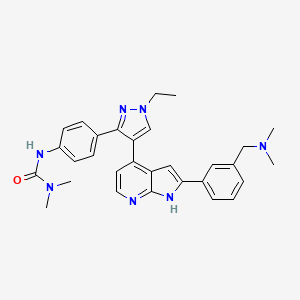
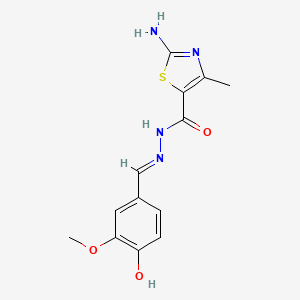
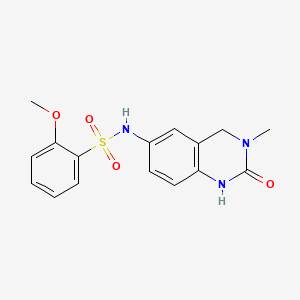
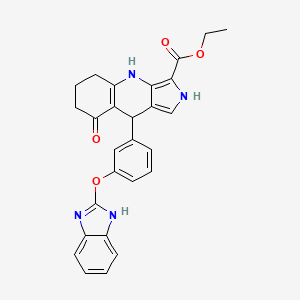
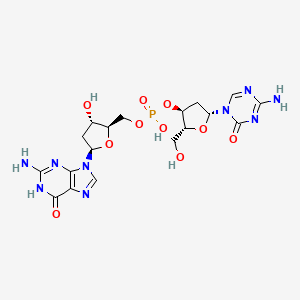
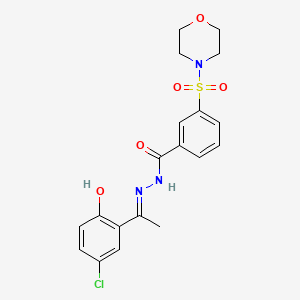

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
